molecular formula C22H21N5O3S B2368457 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 852436-74-9

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B2368457
CAS RN: 852436-74-9
M. Wt: 435.5
InChI Key: VPRINXFMPXVKEM-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This scaffold is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . It has been used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .


Synthesis Analysis

The synthesis of similar compounds involves primarily four routes . One of these routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .


Molecular Structure Analysis

The triazole ring in similar compounds is planar, whereas the thiadiazine may be regarded as having a half-chair conformation . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate under different experimental settings .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by the presence of a carboxamide functionality in the composition of organic molecules . This functionality was found to be essential in many clinically approved synthetic and naturally derived drugs .

Scientific Research Applications

Anticancer Potential

  • Antiproliferative Activities : Compounds related to the chemical structure of interest have been investigated for their antiproliferative activities against various human cancer cell lines. Some of these compounds showed potent activities and were further tested for acute oral toxicity and inhibitory activity against specific targets like PI3Ks and mTOR. For example, Xiao-meng Wang et al. (2015) found that alkylurea moiety replacement in a similar compound resulted in retained antiproliferative activity with reduced toxicity (Wang et al., 2015).

  • Inhibition of Cancer Cell Lines : G. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of a similar chemical structure and tested them for inhibition activity against the HCT 116 cancer cell line, demonstrating promising anticancer potential (Kumar et al., 2019).

Antimicrobial and Antiviral Activities

  • Antimicrobial Activities : Compounds with a similar structure have been evaluated for their antimicrobial activities. For instance, Azza M. El‐Kazak et al. (2013) synthesized polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, demonstrating antimicrobial activity (El‐Kazak et al., 2013).

  • Antiviral Properties : A. H. Shamroukh and Mohamed. A. Ali (2008) reported that certain novel 3‐S‐substituted‐6‐phenyl‐[1,2,4]triazolo[4,3‐b]pyridazine derivatives showed promising antiviral activity against hepatitis‐A virus (HAV) (Shamroukh & Ali, 2008).

Antituberculosis and Antifungal Activities

  • Antituberculosis Agents : Qile Xu et al. (2016) synthesized a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines as antitubulin agents, showing potential for antituberculosis applications (Xu et al., 2016).

  • Antifungal Agents : S. Sanad et al. (2021) synthesized thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones, which demonstrated significant antibacterial activity, particularly against Gram-positive bacterial strains, and potential as MRSA and VRE inhibitors (Sanad et al., 2021).

Future Directions

The future directions for similar compounds involve further hit-to-lead optimization studies . Replacement of the purine ring with the triazolo[1,5-a]pyrimidine could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-3-30-16-10-8-15(9-11-16)22-25-24-19-12-13-21(26-27(19)22)31-14-20(28)23-17-6-4-5-7-18(17)29-2/h4-13H,3,14H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRINXFMPXVKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide

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